Pomalidomide-CO-C4-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-CO-C4-Br is a derivative of pomalidomide, an immunomodulatory imide drug (IMiD) used primarily in the treatment of multiple myeloma. Pomalidomide itself is a third-generation IMiD, following thalidomide and lenalidomide, and is known for its potent antiangiogenic and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide and its derivatives, including Pomalidomide-CO-C4-Br, typically involves multi-step processes. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then further processed to yield pomalidomide .
Industrial Production Methods
Industrial production of pomalidomide and its derivatives often employs continuous flow chemistry, which allows for safe operation, excellent reproducibility, and efficient processes. This method involves a continuous 3-4 step flow approach, resulting in an overall yield of 38-47% .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-CO-C4-Br undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur in a range of organic solvents with different polarities at temperatures ranging from ambient to 80°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Pomalidomide-CO-C4-Br has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various derivatives and conjugates for further study.
Biology: Investigated for its effects on cellular processes and interactions.
Medicine: Primarily used in the treatment of multiple myeloma and other hematological malignancies.
Industry: Employed in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
Pomalidomide-CO-C4-Br exerts its effects through a pleiotropic mechanism of action. It binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent proteolysis of target proteins. This interaction disrupts the proliferation of multiple myeloma cells and induces apoptosis. Additionally, it modulates the immune response by affecting cytokine production and T-cell activation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The first-generation IMiD, known for its teratogenic effects but also used in the treatment of multiple myeloma.
Lenalidomide: The second-generation IMiD, more potent than thalidomide and used in similar therapeutic contexts.
Pomalidomide: The parent compound of Pomalidomide-CO-C4-Br, known for its enhanced potency and efficacy in resistant cases
Uniqueness
This compound is unique due to its specific structural modifications, which may confer distinct pharmacological properties and therapeutic advantages over its predecessors. Its ability to overcome resistance in multiple myeloma patients highlights its potential as a valuable therapeutic agent .
Properties
Molecular Formula |
C18H18BrN3O5 |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
5-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]pentanamide |
InChI |
InChI=1S/C18H18BrN3O5/c19-9-2-1-6-13(23)20-11-5-3-4-10-15(11)18(27)22(17(10)26)12-7-8-14(24)21-16(12)25/h3-5,12H,1-2,6-9H2,(H,20,23)(H,21,24,25) |
InChI Key |
GGRGQWPRMDAFRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.